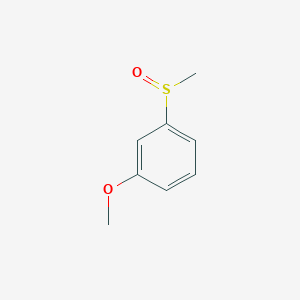![molecular formula C26H33N3O2 B2529350 1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878694-42-9](/img/structure/B2529350.png)
1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or to induce stereochemical outcomes. In the case of the synthesis of enantiomers of antilipidemic agents, the process involves the resolution of diastereomeric amides followed by deamination. For instance, the enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid were prepared using Chiralcel OJ column chromatography and from optically active carboxylic acids, which were obtained by resolving diastereomeric N-[(S)-(-)-[4-methyl-(alpha-methyl)benzyl]]-1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxyamide using silica gel column chromatography, followed by deamination with N2O4 .
Molecular Structure Analysis
The molecular structure and the arrangement of molecules in the solid state can be studied using X-ray crystallography. This technique allows for the determination of absolute configurations of enantiomers, as well as the identification of specific interactions such as hydrogen bonds and π-π stacking interactions. For example, in certain tert-butyl-containing compounds, inversion-related pairs of molecules are linked by C-H...O hydrogen bonds to form dimers, which are further linked into chains or sheets by π-π stacking interactions . The orientation of substituents, such as methoxy or dimethylamino groups, can significantly influence the overall molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. In the context of tert-butyl-containing compounds, the presence of bulky tert-butyl groups can affect the compound's reactivity and selectivity in chemical reactions. For example, the protection of diols with tert-butyldimethylsilyloxybenzylidene acetal involves the use of tert-butyldimethylsilyl chloride and 4-hydroxybenzaldehyde in the presence of imidazole and 4-(dimethylamino)pyridine, showcasing the role of tert-butyl groups in protecting group chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. Bulky groups like tert-butyl can impart steric hindrance, affecting the compound's physical state and its interactions with solvents or other molecules. The presence of tert-butyl groups can also influence the lipophilicity of a molecule, which is particularly relevant in the development of pharmaceutical agents, as it affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
Synthesis and Catalytic Activities of Ruthenium(II) Complexes
A study explored ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, showing their catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).
Fluorescent Pyridine Derivatives
Another research focused on the palladium-catalyzed synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines, indicating potential applications in material science or as fluorescence markers (Chen et al., 2020).
Applications in Material Science
Lanthanide Metal-Organic Frameworks (MOFs) for Luminescence Sensing
Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks showed their potential as fluorescence sensors for benzaldehyde-based derivatives, suggesting applications in chemical sensing and detection (Shi et al., 2015).
Eigenschaften
IUPAC Name |
1-tert-butyl-4-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-18-11-12-19(2)23(15-18)31-14-8-13-28-22-10-7-6-9-21(22)27-25(28)20-16-24(30)29(17-20)26(3,4)5/h6-7,9-12,15,20H,8,13-14,16-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKDXXZKVZDRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

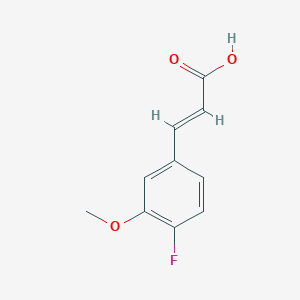
![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)
![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)
![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)
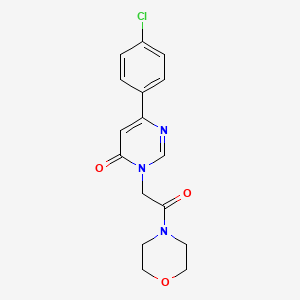
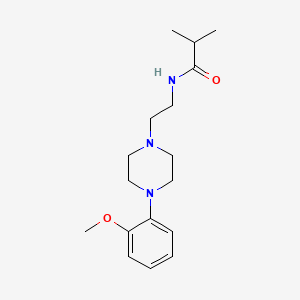
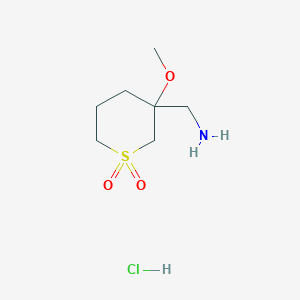
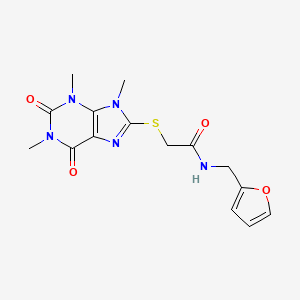
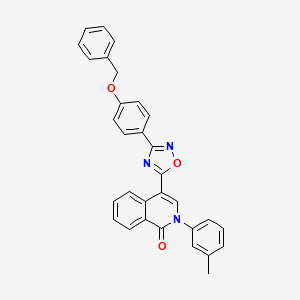
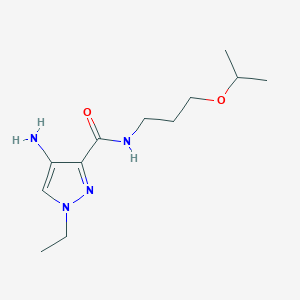
![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)
